2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-8-10-18(11-9-17)24-22(27)16-31(29,30)21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXRMSFIHXGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a novel derivative in medicinal chemistry, particularly within the context of anti-inflammatory and analgesic research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An indole ring system
- A pyrrolidine moiety
- Sulfonamide functionality
- Acetamide group
This structural complexity suggests potential interactions with various biological targets, notably in inflammatory pathways.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound may exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response.
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| This compound | TBD | TBD |
The selectivity index indicates the compound's preference for inhibiting COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Analgesic Properties
In addition to anti-inflammatory effects, compounds in this class have shown potential analgesic activity. Research has demonstrated that the modulation of endocannabinoid pathways through monoacylglycerol lipase (MAGL) inhibition may contribute to pain relief mechanisms . The specific compound under discussion has not yet been directly tested for analgesic effects, but its structural analogs have shown promise.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by sulfonamide coupling. The SAR studies indicate that modifications to the indole and sulfonamide groups significantly influence biological activity, particularly in terms of potency and selectivity against COX enzymes .
Case Studies and Experimental Findings
Several studies have evaluated related compounds in preclinical models:
- Chandana et al. (2023) reported a series of pyrazole derivatives with notable anti-inflammatory activity, suggesting that modifications at specific positions on the indole ring can enhance COX-II selectivity.
- Eren et al. (2023) highlighted compounds with similar scaffolds achieving IC50 values significantly lower than traditional NSAIDs, indicating potential for improved therapeutic profiles.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and inhibition of tumor growth through interference with cellular signaling pathways .
Antimicrobial Properties
Compounds derived from pyrrolidine and indole frameworks have been evaluated for their antimicrobial efficacy. In vitro studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Neurological Applications
Given the presence of the pyrrolidine structure, there is potential for neuropharmacological applications. Similar compounds have been explored for their effects on neurological disorders such as epilepsy and anxiety, indicating that this compound might also exhibit neuroprotective effects .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Anticancer Evaluation : A study on sulfonamide derivatives demonstrated their ability to induce apoptosis in cancer cells through various pathways. The results indicated promising efficacy in inhibiting cell proliferation .
- Molecular Docking Studies : Computational analyses have shown that related compounds can effectively bind to target proteins involved in cancer progression and microbial resistance. These studies provide insights into the molecular interactions that underpin their biological activities .
- Pharmacological Screening : A series of pharmacological assays revealed that compounds with similar structures possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
Chemical Reactions Analysis
General Reactivity
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a sulfonamide derivative, which are known for diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the indole structure enhances its pharmacological profile, as indole derivatives are often associated with significant therapeutic effects in various medical applications.
Chemical Reactions
This compound can undergo various chemical reactions typical of sulfonamides and amides. These reactions are significant for modifying the compound to enhance its biological activity or explore structure–activity relationships.
Reactions Involving the Sulfonamide Group
The sulfonamide group (SO2NH) can undergo several types of reactions:
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Alkylation: The nitrogen atom in the sulfonamide group can be alkylated under basic conditions.
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Acylation: Similarly, acylation can occur at the nitrogen atom, introducing acyl groups.
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Hydrolysis: Sulfonamides can be hydrolyzed under strong acidic or basic conditions, leading to the cleavage of the S-N bond.
Reactions Involving the Indole Moiety
The indole ring is susceptible to electrophilic substitution reactions, typically at the C-3 position if it is not already substituted.
-
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation can occur on the indole ring.
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Oxidation: The indole ring can be oxidized under certain conditions, leading to various oxidation products.
Reactions Involving the Pyrrolidine Ring
The pyrrolidine ring can participate in several reactions:
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N-Alkylation: The nitrogen atom in the pyrrolidine ring can be alkylated to form quaternary ammonium salts.
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Ring Opening: Under harsh conditions, the pyrrolidine ring can undergo ring-opening reactions .
Reactions Involving the Acetamide Group
The acetamide group (NHCOCH3) can undergo hydrolysis under acidic or basic conditions to yield acetic acid and an amine. It can also participate in transamidation reactions, where the amide group is exchanged with another amine.
Influence of Reaction Conditions
The chemical reactions of this compound are influenced by factors such as solvent choice, temperature, and the presence of catalysts or other reagents that can facilitate or hinder specific pathways.
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide in laboratory settings?
- Answer: The compound requires strict adherence to GHS safety protocols. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust, as acute oral toxicity (Category 4) and skin sensitization (Category 1) are documented for related acetamide derivatives .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and avoid dispersion into drains due to potential environmental hazards .
Q. What synthetic methodologies are reported for preparing structurally similar indole-sulfonyl acetamide derivatives?
- Answer: Synthesis typically involves multi-step routes:
- Step 1: Functionalization of the indole core via sulfonation at the 3-position using chlorosulfonic acid .
- Step 2: Alkylation of the indole nitrogen with 2-bromo-1-(pyrrolidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Amidation via coupling of the sulfonyl intermediate with p-toluidine using EDCI/HOBt in dichloromethane .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
- Answer: Essential techniques include:
- ¹H NMR: Identify indole H-2/H-4 protons (δ 7.2–7.8 ppm), sulfonyl group deshielding effects (δ 3.1–3.5 ppm for adjacent CH₂), and pyrrolidinyl protons (δ 1.8–2.3 ppm) .
- FT-IR: Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyrrolidinone moiety) .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of this compound’s synthetic pathway?
- Answer:
- Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates for sulfonation/amidation steps, reducing trial-and-error experimentation .
- Solvent Optimization: COSMO-RS simulations assess solvent effects on reaction yields, identifying polar aprotic solvents (e.g., DMF) as optimal for amidation .
- Byproduct Prediction: Machine learning algorithms (e.g., RDKit) analyze reaction databases to anticipate side products (e.g., N-overalkylation) and guide purification strategies .
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?
- Answer:
- Dynamic NMR Analysis: Account for rotational barriers in sulfonamide groups, which may cause signal splitting not captured by static DFT models .
- Solvent Correction: Apply the IEF-PCM solvent model in Gaussian calculations to match experimental DMSO-d₆ conditions .
- Conformational Sampling: Use molecular dynamics (MD) simulations (e.g., AMBER) to populate low-energy conformers and compute averaged chemical shifts .
Q. What in vitro assays are recommended for evaluating this compound’s potential as a kinase or tubulin inhibitor?
- Answer:
- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2) at 1–10 µM compound concentrations. IC₅₀ values <1 µM suggest high potency .
- Tubulin Polymerization: Monitor microtubule assembly via turbidity (340 nm) in purified bovine tubulin. Compare inhibition rates to colchicine controls .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values correlated to structural analogs (e.g., D-24851, a tubulin inhibitor) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioavailability?
- Answer:
- Core Modifications: Synthesize analogs with:
- Pyrrolidine Substituents: Replace pyrrolidin-1-yl with piperidine or morpholine to modulate logP .
- Sulfonyl Bioisosteres: Test sulfonamide replacements (e.g., carbamates) to enhance membrane permeability .
- Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes and Caco-2 permeability to prioritize leads with >20% oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the acute toxicity of related pyrrolidinyl acetamides?
- Answer:
- Tiered Testing: Conduct in vitro (e.g., Ames test) and in vivo (e.g., OECD 423 acute oral toxicity) assays under GLP conditions to resolve discrepancies .
- Structural Alerts: Compare toxicity data across analogs; substituents like electron-deficient aryl groups may reduce toxicity vs. alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
